6-Bromo-2-isopropylisoindolin-1-one
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Overview
Description
6-Bromo-2-isopropylisoindolin-1-one is a chemical compound that belongs to the class of isoindolinones Isoindolinones are a group of heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
The synthesis of 6-Bromo-2-isopropylisoindolin-1-one can be achieved through several synthetic routes. One common method involves the use of 6-bromoindole as the starting material. The synthetic route typically includes the following steps:
Friedel-Crafts Reaction: The initial step involves a Friedel-Crafts acylation reaction where 6-bromoindole reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form an intermediate product.
Amidation: The intermediate product undergoes amidation with an appropriate amine to form the corresponding amide.
Reduction: The amide is then reduced using a reducing agent such as lithium aluminum hydride to yield this compound.
Chemical Reactions Analysis
6-Bromo-2-isopropylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives.
Scientific Research Applications
6-Bromo-2-isopropylisoindolin-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals due to its potential biological activities.
Biological Studies: It is used in biological studies to investigate its effects on different biological pathways and targets.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-isopropylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to the modulation of biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-Bromo-2-isopropylisoindolin-1-one can be compared with other similar compounds such as:
6-Bromoindole: A precursor in the synthesis of this compound, which lacks the isopropyl group.
2-Isopropylisoindolin-1-one: A similar compound without the bromine atom.
6-Chloro-2-isopropylisoindolin-1-one: A similar compound where the bromine atom is replaced with a chlorine atom.
The uniqueness of this compound lies in the presence of both the bromine atom and the isopropyl group, which can impart distinct chemical and biological properties to the compound .
Biological Activity
6-Bromo-2-isopropylisoindolin-1-one is a compound of significant interest in medicinal chemistry due to its unique isoindoline structure, characterized by the presence of a bromine atom at the sixth position and an isopropyl group at the second position. This structural configuration influences its biological activity, making it a candidate for various therapeutic applications.
- Molecular Formula : C11H12BrN
- Molecular Weight : 254.12 g/mol
- Structural Features : The isoindoline ring system, which consists of a fused benzene and pyrrole ring, contributes to its reactivity and potential biological interactions.
Biological Activity
Research indicates that this compound exhibits several notable biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects similar to other isoindoline derivatives. The mechanism of action may involve the inhibition of specific enzymes or pathways associated with tumor growth and proliferation.
- Interaction with Biomolecules : Initial findings reveal that this compound interacts with various proteins and nucleic acids, potentially altering biochemical pathways critical for cellular function.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anticancer | Inhibits tumor growth via enzyme inhibition | |
Protein Interaction | Alters biochemical pathways through binding | |
Enzyme Inhibition | Potential selective inhibition of key enzymes |
Case Studies and Research Findings
A variety of studies have explored the biological implications of this compound. For instance:
- Anticancer Mechanism Study : A study demonstrated that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis. The compound was shown to activate caspases, which are crucial for programmed cell death.
- Binding Affinity Analysis : Research involving molecular docking simulations indicated that this compound has a high binding affinity for certain oncogenic proteins, suggesting its potential as a targeted therapy in cancer treatment.
- Comparative Studies : Comparative analysis with structurally similar compounds revealed that variations in substituents significantly influence biological activity. For example, while 5-Bromo-2-cyclopentylisoindolin-1-one also exhibits anticancer properties, the presence of the isopropyl group in this compound alters its reactivity and selectivity towards specific targets.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism, leading to reduced energy supply for tumor cells.
- Signal Transduction Modulation : It may interfere with signaling pathways that promote cell survival and proliferation, enhancing apoptosis in malignant cells.
Properties
IUPAC Name |
6-bromo-2-propan-2-yl-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7(2)13-6-8-3-4-9(12)5-10(8)11(13)14/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXKJXYOHDPUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C1=O)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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